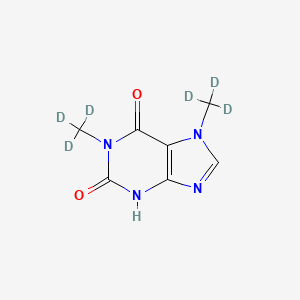

Paraxanthine-d6

概要

説明

パラキサンチン-d6は、カフェインの主要な代謝産物であるパラキサンチンの重水素標識アナログです。この化合物は、主にパラキサンチンの定量のための質量分析における内部標準として使用されます。 重水素原子の組み込みにより、安定性が向上し、さまざまな生化学的アッセイで正確に追跡できます .

準備方法

合成経路と反応条件: パラキサンチン-d6は、シトクロムP450アイソフォームCYP1A2を利用して、カフェインのN3-脱メチル化によって合成されます。 このプロセスには、水素原子を重水素で置換することが含まれ、パラキサンチン-d6が生成されます .

工業生産方法: パラキサンチン-d6の工業生産には、水素、炭素、その他の元素の安定な重同位体が使用されます。 これらの同位体は、薬物分子のトレーサーとして、薬物開発プロセス中の定量のために組み込まれています .

化学反応の分析

反応の種類: パラキサンチン-d6は、次のようなさまざまな化学反応を起こします。

酸化: パラキサンチン-d6は酸化されてさまざまな代謝産物を生成する可能性があります。

還元: 特定の条件下では、還元反応を起こすこともできます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまな重水素化パラキサンチン代謝産物が含まれ、これらはさらなる生化学的および薬理学的試験に使用されます .

4. 科学研究への応用

パラキサンチン-d6は、次のようないくつかの科学研究に応用されています。

化学: パラキサンチンの定量のための質量分析における内部標準として使用されます。

生物学: ドーパミン作動性細胞死に対する影響と、神経保護の可能性について研究されています。

医学: 神経変性疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Cognitive and Physical Performance:

Paraxanthine has been shown to improve cognitive functions and physical performance, making it a potential ergogenic aid. Research indicates that supplementation with paraxanthine can enhance muscle mass, strength, and endurance in animal models. Studies have reported a significant increase in exercise performance metrics when paraxanthine is administered .

Case Study: Effects on Muscle Performance

In a controlled study involving mice, paraxanthine was administered at a dose equivalent to 100 mg for humans. The results showed:

- Grip Strength Increase: 17% improvement

- Treadmill Performance: 39% increase

- Muscle Mass Gain: Up to 41% in specific muscle groups .

Toxicology and Safety Assessments

Comparative Safety Profile:

Paraxanthine exhibits a lower toxicity profile compared to caffeine. Studies have demonstrated that it causes less DNA damage and cell toxicity than caffeine, making it a safer alternative for research involving stimulant effects .

Table 2: Toxicity Comparison of Caffeine and Paraxanthine

| Parameter | Caffeine | Paraxanthine |

|---|---|---|

| DNA Damage | Moderate | Low |

| Cell Toxicity | Moderate | Low |

| Abuse Liability | High | Low |

Neuropharmacology

Mechanism of Action:

Paraxanthine acts as an antagonist to adenosine receptors (A1 and A2), which are critical in regulating various neurological functions. It has been shown to inhibit phosphodiesterase 9 (PDE9), thereby enhancing nitric oxide signaling pathways that are vital for neurotransmission .

Case Study: Neuroprotective Effects

Research indicates that paraxanthine may protect dopaminergic neurons from degeneration more effectively than caffeine, suggesting its potential therapeutic role in neurodegenerative diseases .

Nutritional Applications

Impact on Metabolism:

Paraxanthine's role in modulating metabolic processes has implications for dietary supplements aimed at enhancing athletic performance or cognitive function. Its ability to improve nitric oxide levels suggests benefits for cardiovascular health as well .

作用機序

パラキサンチン-d6は、リアノジン受容体チャネルを刺激することで効果を発揮し、ドーパミン作動性細胞死から保護します。アデノシンA1およびA2受容体アンタゴニストとして作用し、線条体cGMPと細胞外線条体ドーパミンレベルを増加させます。 これにより、運動活動と覚醒が強化されます .

類似の化合物:

パラキサンチン: パラキサンチンの非重水素化形態。

カフェイン: パラキサンチンが由来する親化合物。

テオブロミン: カフェインの別の代謝産物で、類似の特性を持っています。

独自性: パラキサンチン-d6は、重水素原子が組み込まれているため、安定性が向上し、生化学的アッセイで正確に追跡できます。 これは、科学研究や薬物開発における貴重なツールとなっています .

類似化合物との比較

Paraxanthine: The non-deuterated form of paraxanthine.

Caffeine: The parent compound from which paraxanthine is derived.

Theobromine: Another metabolite of caffeine with similar properties.

Uniqueness: Paraxanthine-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in biochemical assays. This makes it a valuable tool in scientific research and drug development .

生物活性

Paraxanthine-d6 is a deuterated form of paraxanthine, which is a primary metabolite of caffeine. It is primarily utilized as an internal standard in analytical chemistry for the quantification of paraxanthine in biological samples through techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) . Paraxanthine itself is known to exert various biological activities, particularly through its action as an adenosine receptor antagonist.

Paraxanthine acts predominantly as an antagonist for adenosine receptors A1 and A2A, similar to caffeine. This antagonistic action leads to several physiological effects, including:

- Increased Dopamine Levels : Paraxanthine enhances striatal levels of cyclic guanosine monophosphate (cGMP) and extracellular dopamine, which are crucial for various neurophysiological processes .

- Enhanced Locomotor Activity : In animal models, paraxanthine has been shown to increase locomotor activity and inhibit motor depression induced by adenosine receptor agonists .

- Promotion of Wakefulness : Studies indicate that paraxanthine can promote wakefulness without increasing behavioral anxiety, making it a potential candidate for further research in sleep disorders .

Comparative Studies

A recent study compared the effects of paraxanthine with other compounds on physical performance and muscle mass. The findings indicated significant improvements in exercise performance metrics among subjects administered paraxanthine:

| Treatment | Forelimb Grip Strength Increase (%) | Treadmill Performance Increase (%) | Muscle Mass Increase (Gastrocnemius/Soleus) (%) |

|---|---|---|---|

| Control | - | - | - |

| Paraxanthine | 17% (p < 0.001) | 39% (p < 0.001) | 14% / 41% (p < 0.001) |

| L-Theanine | Not significant | Not significant | Not significant |

| Alpha-GPC | Not significant | Not significant | Not significant |

| Taurine | Not significant | Not significant | Not significant |

This study highlights the potential of paraxanthine in enhancing physical performance metrics significantly compared to control groups .

Safety and Toxicity Profile

Research comparing the safety profiles of paraxanthine and caffeine indicates that while both compounds share similar mechanisms, paraxanthine may exhibit a different toxicity profile. A toxicological study evaluated various doses of paraxanthine in rats and monitored clinical signs and body weight changes. The results suggested that paraxanthine is generally well-tolerated at moderate doses .

Key Findings from Toxicological Studies

- Dose Administration : Rats were administered paraxanthine at doses of 25, 50, and 100 mg/kg body weight.

- Observation Period : Clinical signs were monitored over a defined observation period to assess any adverse effects.

- Results : No significant morbidity or mortality was observed at the tested doses, indicating a favorable safety profile compared to caffeine .

特性

IUPAC Name |

1,7-bis(trideuteriomethyl)-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNWUDVFRNGTCO-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703027 | |

| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-41-2 | |

| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。